L-Tyrosine (D7; 15N) stable isotope physical properties
L-Tyrosine (D7; 15N) stable isotope physical properties
L-Tyrosine (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> ): Physicochemical Properties and Analytical Applications[1][2][3][4]
Executive Summary
This technical guide profiles L-Tyrosine (
Part 1: Physicochemical Characterization[1]
The dual-labeling of L-Tyrosine with
Fundamental Constants
| Property | Unlabeled L-Tyrosine | L-Tyrosine ( |
| Chemical Formula | ||
| Monoisotopic Mass ( | 181.0739 Da | 189.1230 Da (Approx.[1] +8.05 Da) |
| CAS Number | 60-18-4 | Refer to specific vendor (e.g., CIL, Sigma) |
| pKa values | Minimal shift (< 0.05 pH units) | |
| Solubility (Water, 25°C) | 0.45 g/L (Very Low) | ~0.45 g/L (Identical profile) |
| Appearance | White crystalline powder | White crystalline powder |
Isotopic Labeling Architecture
It is critical to understand the position of the labels to predict mass spectral fragmentation:
-
(1 atom): Replaces the
-amino nitrogen.[1] - (7 atoms): Replaces non-exchangeable carbon-bound protons.[1]
-
Note on Exchangeable Protons: The protons on the phenolic -OH, carboxyl -COOH, and amino -NH2 groups are not counted in the "D7" designation because they rapidly exchange with solvent water (
) during LC-MS analysis.
Part 2: Mass Spectrometry Applications & The Deuterium Effect[1][5]
The Chromatographic Deuterium Isotope Effect
Unlike
-
Mechanism: The C-D bond is shorter and has a smaller molar volume than the C-H bond.[1] This reduces the lipophilicity of the molecule slightly, causing it to interact less strongly with C18 stationary phases.[1]
-
Observation: L-Tyrosine (
) will typically elute earlier than endogenous L-Tyrosine.[1] -
Protocol Adjustment: When setting MRM (Multiple Reaction Monitoring) windows, widen the window by 0.2–0.5 minutes to the left of the unlabeled peak to capture the internal standard.
MRM Transition Parameters (ESI Positive)
The following transitions are recommended for triple quadrupole (QqQ) systems.
| Analyte | Precursor ( | Product ( | Loss Identity | Collision Energy (eV) |
| L-Tyrosine (Native) | 182.1 | 136.1 | 15 - 20 | |
| L-Tyrosine (Native) | 182.1 | 165.1 | 10 - 15 | |
| L-Tyrosine ( | 190.2 | 144.2 | 15 - 20 | |
| L-Tyrosine ( | 190.2 | 173.2 | 10 - 15 |
Critical Note: The loss of Formic Acid (HCOOH, 46 Da) involves the carboxyl group.[1] Since the carboxyl group contains no stable isotopes in this specific product (only D and 15N are present on the backbone/amine), the neutral loss mass remains 46 Da.[1] The fragment retains the D7 and 15N labels.[1]
Part 3: Experimental Protocols
Solubilization Protocol (Stock Preparation)
Tyrosine is notoriously difficult to dissolve in neutral water.[1] Do not attempt to dissolve directly in PBS or pure water at high concentrations.[1]
Reagents:
-
L-Tyrosine (
) powder.[1][4]ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -
LC-MS grade Water.[1]
Step-by-Step:
-
Weighing: Accurately weigh 1.0 mg of isotope powder into a glass vial. Avoid static electricity issues by using an anti-static gun if available.
-
Acidification: Add 1.0 mL of 0.1 M HCl .
-
Dissolution: Vortex vigorously for 1 minute. If particles persist, sonicate at 40°C for 5 minutes. The solution should become perfectly clear.
-
Storage: Store this 1 mg/mL stock at -20°C. It is stable for 6 months.
-
Working Solution: Dilute the stock 1:100 or 1:1000 into your mobile phase A (e.g., 0.1% Formic Acid in Water) immediately prior to use.[1]
Workflow Visualization
The following diagram illustrates the Isotope Dilution Mass Spectrometry (IDMS) workflow, highlighting the critical point of internal standard addition.
Caption: Standard Isotope Dilution Workflow. Note that spiking occurs before extraction to normalize recovery errors.
Part 4: NMR Applications
While primarily used in MS, the
-
HSQC: The
label allows for 2D Heteronuclear Single Quantum Coherence experiments.[1] -
Simplification: The
labeling removes the strong proton signals from the aromatic ring and the aliphatic chain in NMR, effectively "silencing" the tyrosine residues in a complex peptide/protein mixture to study binding events at other sites or to observe the remaining exchangeable protons (amide) without scalar coupling interference.[1]
Part 5: Storage and Stability
Stable isotopes are high-value reagents.[1] Proper storage is essential to prevent isotopic exchange or degradation.[1]
-
Hygroscopicity: Store in a desiccator. Moisture absorption can alter the effective weight, leading to quantitation errors.[1]
-
Light Sensitivity: Tyrosine can undergo photo-oxidation.[1] Store in amber vials.
-
Isotopic Exchange: Avoid storing in deuterated solvents (
) with high pH for extended periods, as this can promote back-exchange of the -proton (though the C-D bonds are generally robust).[1]
References
-
Sigma-Aldrich. L-Tyrosine Solubility and Stability Technical Bulletin. Merck KGaA.[1] [1]
-
Cambridge Isotope Laboratories. Stable Isotope-Labeled Amino Acid Product Specifications.
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 6057: L-Tyrosine. [1]
-
Zhang, Y., et al. (2011).[1] Deuterium Isotope Effect on Reversed-Phase Liquid Chromatography Retention Times. Analytical Chemistry.
-
Pratt, J. M., et al. (2002).[1] Guidelines for the use of stable isotope labeling in proteomics. Molecular & Cellular Proteomics. [1]
